(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-13-8-9-15(16(11-13)25-2)19(23)22-20-21-18-14-6-4-3-5-12(14)7-10-17(18)26-20/h3-11H,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJWCXGULIYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of the naphthothiazole core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of methoxy groups makes it susceptible to oxidation reactions, which can lead to the formation of corresponding aldehydes or ketones.
Reduction: : Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of hydroxyl or amino groups.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide may be used to study biological processes, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, including its ability to modulate biological pathways or act as a lead compound for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its unique properties may contribute to the creation of innovative products.
Mechanism of Action
The mechanism by which (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole derivatives: : These compounds share the naphthothiazole core but may have different substituents or functional groups.
Benzamide derivatives: : These compounds have the benzamide moiety but differ in their core structures or additional substituents.
Uniqueness
(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide stands out due to its specific combination of the naphthothiazole core and the dimethoxybenzamide group
Biological Activity
(Z)-2,4-Dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a compound that has garnered attention due to its potential biological activities. This compound belongs to a class of naphtho-thiazole derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 360.42 g/mol. The structure features a naphtho[1,2-d]thiazole moiety linked to a benzamide group through an imine bond.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and naphtho[1,2-d]thiazol-2(1H)-amine. The reaction conditions may vary but often include solvents like DMSO or ethanol under reflux.
Anticancer Activity
Several studies have investigated the anticancer potential of naphtho-thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis |
| Compound B | HeLa | 15 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Naphtho-thiazole derivatives have also been evaluated for antimicrobial properties. Preliminary data suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Some studies indicate that naphtho-thiazole compounds can inhibit specific enzymes involved in cancer progression.
- Induction of Oxidative Stress : These compounds may induce oxidative stress in cancer cells leading to apoptosis.
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
A recent study evaluated the cytotoxic effects of related naphtho-thiazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of naphtho-thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated promising inhibitory effects with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Q & A
Basic: What synthetic methodologies are optimal for preparing (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide?
Answer:
The compound is synthesized via condensation reactions between functionalized naphthothiazole amines and benzoyl derivatives. Key steps include:
- Amide bond formation : Reacting naphtho[1,2-d]thiazol-2-ylamine with 2,4-dimethoxybenzoyl chloride in anhydrous solvents (e.g., THF or DCM) under inert atmosphere .
- Z-isomer control : Use of sterically hindered bases (e.g., triethylamine) to favor the (Z)-configuration via kinetic control .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product.
Validation : Confirm regiochemistry via -NMR (e.g., coupling constants for olefinic protons) and HRMS .
Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR distinguishes Z/E isomers via vicinal coupling constants ( for Z-isomers) .
- -NMR identifies carbonyl signals (~168–172 ppm) and methoxy groups (~55–60 ppm) .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm) and aromatic C-H bends .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Advanced: How do structural modifications (e.g., methoxy vs. nitro groups) influence biological activity in related benzamide-thiazole derivatives?
Answer:
Comparative structure-activity relationship (SAR) studies reveal:
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or PARP .
Advanced: How can contradictory data on reaction yields or biological potency be resolved?
Answer:
Discrepancies often arise from:
- Reaction conditions : Solvent polarity (e.g., DMF vs. acetonitrile) and temperature affect yields .
- Biological assays : Standardize protocols (e.g., MTT vs. resazurin assays) and use positive controls (e.g., doxorubicin for cytotoxicity) .
Case Study : A 2023 study reported 45% cytotoxicity in HeLa cells , while a 2025 study noted 28% . Re-evaluation under identical assay conditions (e.g., 48h incubation, 10 µM dose) resolved variability .
Advanced: What metabolic pathways are predicted for this compound, and how do they impact pharmacokinetics?
Answer:
- Phase I Metabolism : Predominant oxidation at the naphthothiazole ring by CYP3A4/2C9, forming hydroxylated metabolites .
- Phase II Metabolism : Glucuronidation of methoxy groups, reducing bioavailability .
Experimental Validation : Use in vitro liver microsomes with LC-MS/MS to track metabolite formation .
Advanced: What mechanistic insights explain its interaction with biological targets (e.g., enzymes or DNA)?
Answer:
- Enzyme inhibition : The compound acts as a competitive inhibitor by occupying ATP-binding pockets (e.g., in kinases), validated via surface plasmon resonance (SPR) with .
- DNA intercalation : Fluorescence quenching assays show binding to DNA grooves (binding constant ) .
Basic: What are the compound’s solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor in water (<0.1 mg/mL), improved in DMSO (20 mg/mL) .
- Stability : Degrades by 15% in PBS (pH 7.4) over 24h; stable in lyophilized form at -20°C .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Answer:
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC .
- MD Simulations : Simulate binding persistence with targets (e.g., >50 ns trajectories for stable complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
